molecular formula C17H20N2O5S B563635 Bumetanide-d5 CAS No. 1216739-35-3

Bumetanide-d5

Cat. No.: B563635
CAS No.: 1216739-35-3
M. Wt: 369.4 g/mol
InChI Key: MAEIEVLCKWDQJH-UPKDRLQUSA-N
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Mechanism of Action

Target of Action

Bumetanide-d5, a deuterium-labeled variant of Bumetanide, primarily targets the Na±K±Cl- cotransporter 1 (NKCC1) and NKCC2 . NKCC1 is expressed in both the central nervous system (CNS) and systemic organs, while NKCC2 is kidney-specific . This compound inhibits these cotransporters, with IC50 values of 0.68 µM for hNKCC1A and 4.0 µM for hNKCC2A .

Mode of Action

This compound interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in the excretion of sodium, chloride, and water, leading to diuresis .

Biochemical Pathways

This compound affects several biochemical pathways. In the brain, it has been proposed to antagonize the NKCC1 isoform, which mediates cellular uptake of chloride ions . Blocking neuronal NKCC1 leads to a decrease in intracellular chloride and thus promotes GABAergic receptor-mediated hyperpolarization . This may ameliorate disease conditions associated with GABAergic-mediated depolarization . Three distinct pathways have been suggested based on RNA-seq data of bumetanide-treated APOE4-KI mice and APOE4 iPSC-derived neurons, consisting of GABAergic transmission, circadian entrainment, and morphine addiction pathways .

Pharmacokinetics

Bumetanide, the non-deuterated form of this compound, has predictable pharmacokinetic properties and clinical effects . In patients with normal renal function, bumetanide is 40 times more effective than furosemide . After intravenous administration, the pharmacokinetics of bumetanide is characterized by a biexponential equation, including an initial disposition phase (5.1 min), followed by a slower elimination phase (half-life = 44 min) .

Result of Action

The action of this compound results in diuresis, or increased urine production, due to the excretion of sodium, chloride, and water . This makes it effective in treating conditions like edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome . In the brain, it promotes GABAergic receptor-mediated hyperpolarization, which may ameliorate disease conditions associated with GABAergic-mediated depolarization .

Biochemical Analysis

Biochemical Properties

Bumetanide-d5, like Bumetanide, is an inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1) and has a significant role in biochemical reactions . It selectively inhibits NKCC1 over NKCC2 . The interaction between this compound and these transporters affects the movement of sodium, potassium, and chloride ions across cell membranes, influencing various biochemical processes .

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been shown to reduce AMPA-mediated excitotoxicity in cultured oligodendrocytes, including Na+ influx and oligodendrocyte swelling . In the context of neurological disorders, this compound has been tested as an anti-seizure agent and as an intervention for neurological disorders with varying results .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interference with renal cAMP and/or inhibition of the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in excretion of sodium, chloride, and water, leading to diuresis .

Temporal Effects in Laboratory Settings

Studies have shown that Bumetanide, the non-deuterated form, has been found to have variable outcomes in pre-clinical and clinical studies that tested off-label interventions .

Dosage Effects in Animal Models

Bumetanide has been shown to be effective in reducing infarct volume and brain edema and improving behavioral recovery in animal models of cerebral ischemia .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Bumetanide. Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump . This interaction affects the movement of sodium, potassium, and chloride ions across cell membranes, influencing various metabolic processes .

Transport and Distribution

Bumetanide is known to poorly penetrate into the brain parenchyma following systemic administration . This low brain penetration is a consequence of both the high ionization rate and plasma protein binding, which restrict brain entry by passive diffusion .

Subcellular Localization

Bumetanide, the non-deuterated form, is known to interfere with renal cAMP and/or inhibit the sodium-potassium ATPase pump . This interaction affects the movement of sodium, potassium, and chloride ions across cell membranes, which could influence its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bumetanide-d5 is synthesized by incorporating deuterium atoms into the bumetanide molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Bumetanide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Bumetanide-d5 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bumetanide-d5

This compound is unique due to its deuterated nature, which makes it an excellent internal standard for mass spectrometry. Its pharmacokinetic properties are more predictable compared to other loop diuretics, and it is significantly more potent than furosemide .

Properties

IUPAC Name

3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIEVLCKWDQJH-UPKDRLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675733
Record name 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216739-35-3
Record name 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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